Lipophilicity Differentiation: Comparative LogP of 6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine vs. Unsubstituted Piperidine Analog
The 3,5-dimethyl substitution on the piperidine ring increases lipophilicity relative to the unsubstituted piperidine analog. Computational LogP predictions for the target compound yield a value of approximately 2.1–2.5 (calculated via fragment-based methods), compared to approximately 1.2–1.5 for N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine (CAS 1505070-92-7), representing a LogP increase of approximately 0.6–1.3 log units . This magnitude of lipophilicity shift is consistent with the known contribution of two methyl groups to LogP (approximately 0.5–0.6 per methyl in aliphatic systems). The 2,6-dimethylpiperidine isomer (CAS 2098140-56-6) exhibits a similar LogP but with distinct conformational preferences due to the proximity of methyl groups to the pyrimidine ring attachment point [1].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~2.1–2.5 (calculated, fragment-based method) |
| Comparator Or Baseline | N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine (CAS 1505070-92-7): LogP ~1.2–1.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.3 (target compound more lipophilic) |
| Conditions | Computational prediction using fragment-based LogP calculation; no experimental LogD7.4 data available |
Why This Matters
Higher lipophilicity influences passive membrane permeability and is a critical parameter for selecting compounds intended for cell-based assays or CNS penetration studies, where a LogP in the 2–4 range is often desirable.
- [1] Kuujia. 6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine (CAS 2098140-56-6). https://www.kuujia.com View Source
